

Application Notes and Protocols for Mass Spectrometry Characterization of MMAE ADCs

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Compound of Interest

Compound Name: *Fmoc-Val-Cit-PAB-MMAE*

Cat. No.: *B1139162*

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Introduction

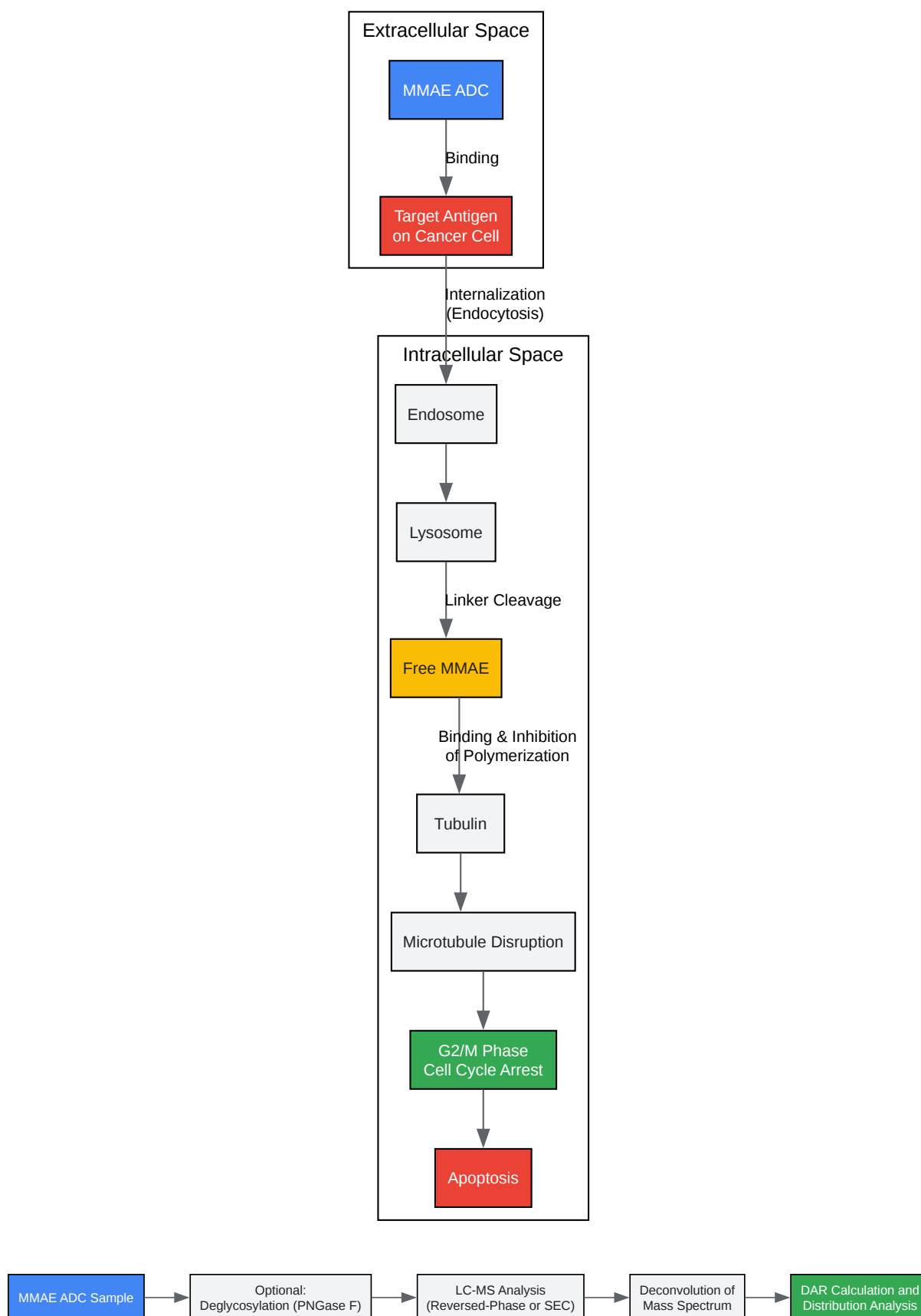
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of small molecule cytotoxic agents. Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that inhibits tubulin polymerization and is a widely used payload in ADC development.^{[1][2]} The covalent conjugation of MMAE to an mAb results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs). Comprehensive characterization of these complex biomolecules is critical for ensuring their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of MMAE ADCs, providing information on intact mass, DAR distribution, conjugation sites, and payload stability.

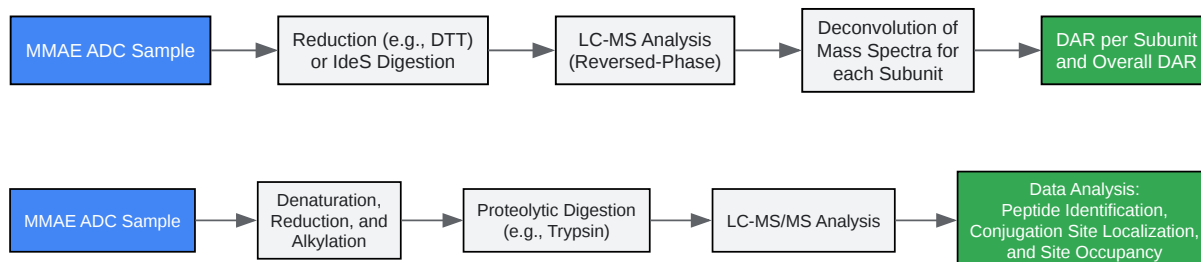
These application notes provide an overview of the mass spectrometry-based methods for the characterization of MMAE ADCs and detailed protocols for intact mass analysis, subunit analysis, and peptide mapping.

MMAE Mechanism of Action

MMAE exerts its cytotoxic effect by disrupting the microtubule network within cancer cells. Upon binding of the ADC to its target antigen on the cell surface, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker connecting MMAE to the

antibody is cleaved, releasing the active MMAE payload. MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).^{[2][3][4]}





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